molecular formula C22H18O3 B13953847 Benz(a)anthracene-7-methanol, 5-(acetyloxy)-12-methyl- CAS No. 64365-35-1

Benz(a)anthracene-7-methanol, 5-(acetyloxy)-12-methyl-

Cat. No.: B13953847
CAS No.: 64365-35-1
M. Wt: 330.4 g/mol
InChI Key: BRNAGVGDWKOSGO-UHFFFAOYSA-N
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Description

Benz(a)anthracene-7-methanol, 5-(acetyloxy)-12-methyl- is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups such as methanol and acetyloxy

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benz(a)anthracene-7-methanol, 5-(acetyloxy)-12-methyl- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of benz(a)anthracene followed by reduction and acetylation steps. The reaction conditions often require the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride as catalysts. The final product is purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to ensure consistency and quality of the product.

Chemical Reactions Analysis

Types of Reactions

Benz(a)anthracene-7-methanol, 5-(acetyloxy)-12-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyloxy group to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can introduce new functional groups into the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benz(a)anthracene-7-carboxylic acid, while reduction can produce benz(a)anthracene-7-methanol.

Scientific Research Applications

Benz(a)anthracene-7-methanol, 5-(acetyloxy)-12-methyl- has several scientific research applications:

    Chemistry: It is used as a reference compound in the study of polycyclic aromatic hydrocarbons and their derivatives.

    Biology: Researchers study its interactions with biological molecules to understand its potential effects on living organisms.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of Benz(a)anthracene-7-methanol, 5-(acetyloxy)-12-methyl- involves its interaction with specific molecular targets and pathways. It can bind to DNA and proteins, leading to changes in their structure and function. This interaction may result in the modulation of gene expression and cellular signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benz(a)anthracene-7-methanol
  • Benz(a)anthracene-7-methanol, 5-fluoro-
  • Benz(a)anthracene-7-methanol, 5-chloro-

Uniqueness

Benz(a)anthracene-7-methanol, 5-(acetyloxy)-12-methyl- is unique due to the presence of both acetyloxy and methyl groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and interactions with biological targets, making it a valuable subject of study in various scientific disciplines.

Properties

CAS No.

64365-35-1

Molecular Formula

C22H18O3

Molecular Weight

330.4 g/mol

IUPAC Name

[7-(hydroxymethyl)-12-methylbenzo[a]anthracen-5-yl] acetate

InChI

InChI=1S/C22H18O3/c1-13-15-7-3-4-8-16(15)20(12-23)19-11-21(25-14(2)24)17-9-5-6-10-18(17)22(13)19/h3-11,23H,12H2,1-2H3

InChI Key

BRNAGVGDWKOSGO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=CC=CC=C3C(=CC2=C(C4=CC=CC=C14)CO)OC(=O)C

Origin of Product

United States

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